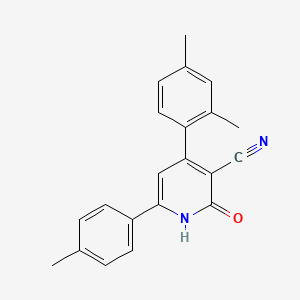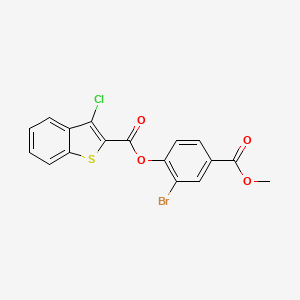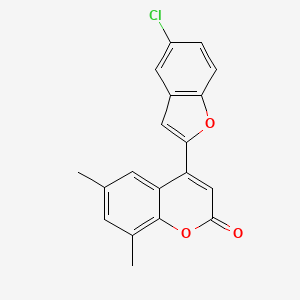![molecular formula C36H34N6O4S B14999256 N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide](/img/structure/B14999256.png)
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide is a complex organic compound that features a combination of pyrazole, triazole, and phenylacetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Synthesis of the triazole ring: This involves the cyclization of an azide with an alkyne.
Linking the pyrazole and triazole rings: This step often requires the use of a thiol or sulfanyl group to bridge the two heterocycles.
Attachment of the phenylacetamide group: This final step involves the acylation of the amine group with phenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Possible applications in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide is not fully understood, but it is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors that interact with the pyrazole and triazole rings.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-2-phenylacetamide
- **this compound
Uniqueness
The unique combination of pyrazole, triazole, and phenylacetamide moieties in this compound sets it apart from other compounds
Propriétés
Formule moléculaire |
C36H34N6O4S |
|---|---|
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
InChI |
InChI=1S/C36H34N6O4S/c1-45-29-17-13-26(14-18-29)31-22-32(27-15-19-30(46-2)20-16-27)42(40-31)35(44)24-47-36-39-38-33(41(36)28-11-7-4-8-12-28)23-37-34(43)21-25-9-5-3-6-10-25/h3-20,32H,21-24H2,1-2H3,(H,37,43) |
Clé InChI |
JQBGZKGWPYOJDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B14999178.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B14999180.png)
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14999182.png)

![2-(benzylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14999193.png)
![3,3-dimethyl-8-(2-methylpropyl)-6-(piperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14999201.png)
![(1S)-2-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}propan-1-amine](/img/structure/B14999205.png)
![6-(4-methoxyphenyl)-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B14999217.png)
![3-[(3,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14999224.png)
![4-[1-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]morpholine](/img/structure/B14999225.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14999238.png)


